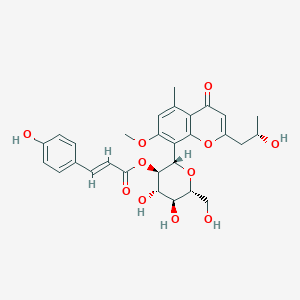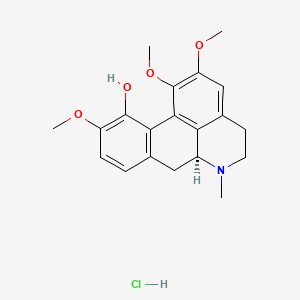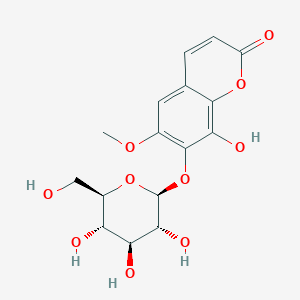
Medicarpin-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Medicarpin-3-acetate is a naturally occurring compound belonging to the pterocarpan class of phytoestrogens. It is known for its various biological activities, including anticancer and anti-inflammatory properties . This compound is derived from medicarpin, which is found in several medicinal plants such as Sophora japonica and Glycyrrhiza glabra .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of medicarpin-3-acetate involves the acetylation of medicarpin. Medicarpin can be obtained from natural sources or synthesized through a series of enzymatic reactions. The acetylation process typically involves the use of acetic anhydride and a catalyst such as pyridine under mild conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. Engineered strains of Saccharomyces cerevisiae have been used to produce medicarpin by feeding them with liquiritigenin as a substrate. The final product is then acetylated to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Medicarpin-3-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pterocarpans.
Scientific Research Applications
Medicarpin-3-acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in cellular signaling pathways and its effects on cell viability and apoptosis.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Medicarpin-3-acetate can be compared with other pterocarpans such as:
Maackiain: Similar in structure and biological activity, but differs in its glycosylation pattern.
Formononetin: Another pterocarpan with similar anticancer properties but different molecular targets.
Uniqueness: this compound is unique due to its specific acetylation, which enhances its biological activity and stability compared to its non-acetylated counterparts .
Comparison with Similar Compounds
- Maackiain
- Formononetin
- Biochanin A
Medicarpin-3-acetate continues to be a subject of extensive research due to its promising therapeutic potential and diverse applications in various scientific fields.
Properties
CAS No. |
1891-12-9 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
[(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl] acetate |
InChI |
InChI=1S/C18H16O5/c1-10(19)22-12-4-6-14-16(8-12)21-9-15-13-5-3-11(20-2)7-17(13)23-18(14)15/h3-8,15,18H,9H2,1-2H3/t15-,18-/m0/s1 |
InChI Key |
YZWXTJOBCWPTTJ-YJBOKZPZSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=C(O3)C=C(C=C4)OC |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)OC |
Synonyms |
Medicarpin acetate; (-)-Medicarpin acetate; 3-Acetoxy-9-methoxypterocarpan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B600487.png)
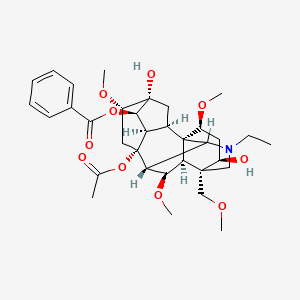
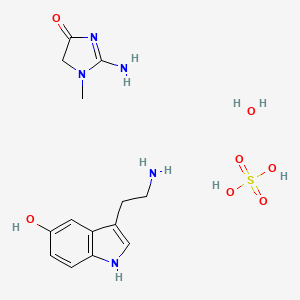
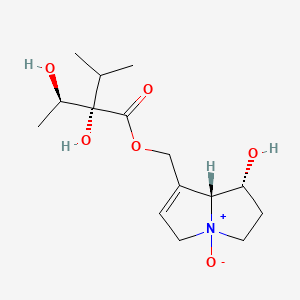
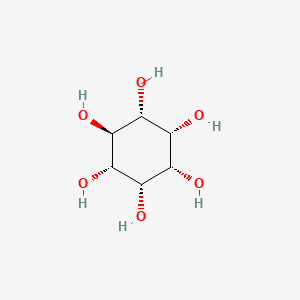
![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600502.png)
